molecular formula C30H26N6O2S B11605751 N-(1H-benzimidazol-2-ylmethyl)-5-[4-(benzylamino)phthalazin-1-yl]-2-methylbenzenesulfonamide

N-(1H-benzimidazol-2-ylmethyl)-5-[4-(benzylamino)phthalazin-1-yl]-2-methylbenzenesulfonamide

Cat. No.: B11605751
M. Wt: 534.6 g/mol
InChI Key: MCNKHIRGDMGQQJ-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-5-[4-(benzylamino)phthalazin-1-yl]-2-methylbenzenesulfonamide is a complex organic compound that features a benzimidazole core, a phthalazine moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-5-[4-(benzylamino)phthalazin-1-yl]-2-methylbenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the phthalazine moiety and the sulfonamide group. Common reagents used in these reactions include benzimidazole, phthalazine derivatives, and sulfonyl chlorides. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-5-[4-(benzylamino)phthalazin-1-yl]-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1H-benzimidazol-2-ylmethyl)-5-[4-(benzylamino)phthalazin-1-yl]-2-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-5-[4-(benzylamino)phthalazin-1-yl]-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzimidazole core may interact with enzymes or receptors, modulating their activity. The sulfonamide group may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-benzimidazol-2-ylmethyl)-5-[4-(benzylamino)phthalazin-1-yl]-2-methylbenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzimidazole core, phthalazine moiety, and sulfonamide group allows for diverse interactions and applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C30H26N6O2S

Molecular Weight

534.6 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-5-[4-(benzylamino)phthalazin-1-yl]-2-methylbenzenesulfonamide

InChI

InChI=1S/C30H26N6O2S/c1-20-15-16-22(17-27(20)39(37,38)32-19-28-33-25-13-7-8-14-26(25)34-28)29-23-11-5-6-12-24(23)30(36-35-29)31-18-21-9-3-2-4-10-21/h2-17,32H,18-19H2,1H3,(H,31,36)(H,33,34)

InChI Key

MCNKHIRGDMGQQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NCC4=CC=CC=C4)S(=O)(=O)NCC5=NC6=CC=CC=C6N5

Origin of Product

United States

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